Ethyl 4-chloro-5-hydroxypicolinate
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Overview
Description
Ethyl 4-chloro-5-hydroxypicolinate is a chemical compound with the molecular formula C8H8ClNO3. It is a derivative of picolinic acid, characterized by the presence of a chloro group at the 4-position and a hydroxyl group at the 5-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-5-hydroxypicolinate can be synthesized through several synthetic routes. One common method involves the chlorination of ethyl 5-hydroxypicolinate using thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-hydroxypicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding the corresponding hydroxypicolinate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted picolinates, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Ethyl 4-chloro-5-hydroxypicolinate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5-hydroxypicolinate involves its interaction with specific molecular targets. The chloro and hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming stable complexes with the active site residues, leading to altered biochemical pathways .
Comparison with Similar Compounds
Ethyl 4-chloro-5-hydroxypicolinate can be compared with other similar compounds, such as:
Ethyl 5-hydroxypicolinate: Lacks the chloro group, resulting in different reactivity and biological activity.
Ethyl 4-chloropicolinate: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
Ethyl 4-chloro-3-hydroxypicolinate: Similar structure but with the hydroxyl group at the 3-position, leading to distinct chemical properties
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
ethyl 4-chloro-5-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)6-3-5(9)7(11)4-10-6/h3-4,11H,2H2,1H3 |
InChI Key |
LKUJNPJNYWIXAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)Cl)O |
Origin of Product |
United States |
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